[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes a phenylene core substituted with ethyne and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dinonyl-1,4-dibromobenzene.
Sonogashira Coupling: This compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using column chromatography to obtain the desired [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the development of advanced coatings and adhesives.
Mechanism of Action
The mechanism by which [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of conductive polymers. In organic synthesis, the ethyne groups provide reactive sites for further functionalization. The trimethylsilane groups can be easily removed or substituted, facilitating the synthesis of diverse derivatives.
Comparison with Similar Compounds
Similar Compounds
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane): shares similarities with other organosilicon compounds such as:
Uniqueness
- The presence of trimethylsilane groups in [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) imparts unique properties such as increased stability and ease of functionalization compared to its germanium and tin analogs.
- The compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
921987-52-2 |
---|---|
Molecular Formula |
C34H58Si2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-[2,5-di(nonyl)-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C34H58Si2/c1-9-11-13-15-17-19-21-23-31-29-34(26-28-36(6,7)8)32(24-22-20-18-16-14-12-10-2)30-33(31)25-27-35(3,4)5/h29-30H,9-24H2,1-8H3 |
InChI Key |
WMHMINSRMHOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.